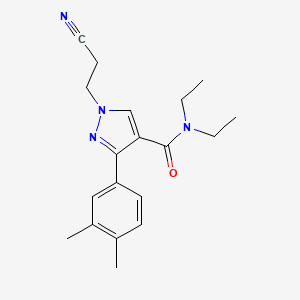![molecular formula C22H18ClN3O2S B4889276 3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4889276.png)
3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide is a chemical compound used in scientific research for various purposes. This compound is a thioamide derivative and has been synthesized using different methods. Its mechanism of action, biochemical and physiological effects, and limitations for lab experiments are crucial aspects that need to be considered when using this compound.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide is not fully understood. However, it has been reported to inhibit the activity of DPP4 by binding to its active site (Zhang et al., 2020). DPP4 is an enzyme that plays a role in glucose metabolism and is a target for the treatment of type 2 diabetes. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway (Chen et al., 2019).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide are dependent on the specific application. As an inhibitor of DPP4, this compound may affect glucose metabolism. As a potential anti-cancer agent, it may induce apoptosis in cancer cells. As a fluorescent probe, it may bind to metal ions and emit fluorescence.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide in lab experiments include its ability to inhibit DPP4, its potential anti-cancer properties, and its use as a fluorescent probe. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide include investigating its potential as a therapeutic agent for the treatment of type 2 diabetes and cancer. Additionally, further research is needed to fully understand its mechanism of action and to determine its toxicity and potential side effects.
In conclusion, 3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide is a thioamide derivative that has been synthesized using different methods. Its scientific research applications include anti-cancer properties, fluorescent probe, and potential inhibitor of DPP4. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are important aspects that need to be considered when using this compound in scientific research.
Synthesemethoden
The synthesis of 3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide involves the reaction of 4-aminobenzoyl chloride with 3-methylbenzoic acid in the presence of an amine base. The resulting product is then reacted with thiosemicarbazide to form the thioamide derivative. This method has been reported in the literature (Chen et al., 2019) and has been used by many researchers to synthesize this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[({4-[(3-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide has been used in scientific research for various purposes. It has been reported to have anti-cancer properties and has been tested against different cancer cell lines (Chen et al., 2019). It has also been used as a fluorescent probe for the detection of metal ions (Wang et al., 2018). Additionally, this compound has been used as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP4) (Zhang et al., 2020).
Eigenschaften
IUPAC Name |
N-[4-[(3-chlorobenzoyl)carbamothioylamino]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-14-4-2-5-15(12-14)20(27)24-18-8-10-19(11-9-18)25-22(29)26-21(28)16-6-3-7-17(23)13-16/h2-13H,1H3,(H,24,27)(H2,25,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFZPZOFNBUEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(4-{[(3-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889206.png)

![N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4889216.png)

![N-cyclopropyl-N'-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4889231.png)
![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B4889236.png)

![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889249.png)
![2,2,3,3-tetrafluoropropyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B4889261.png)
![1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4889278.png)
![5-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B4889285.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4889286.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B4889293.png)
![1-[(4-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4889301.png)